molecular formula C6H4BrF3N2O B2888563 4-Bromo-6-(2,2,2-trifluoroethoxy)pyrimidine CAS No. 1602475-97-7

4-Bromo-6-(2,2,2-trifluoroethoxy)pyrimidine

Cat. No.: B2888563
CAS No.: 1602475-97-7
M. Wt: 257.01
InChI Key: MNYQKSCEFKEYNF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-(2,2,2-trifluoroethoxy)pyrimidine typically involves the reaction of 4-bromo-6-hydroxypyrimidine with 2,2,2-trifluoroethanol in the presence of a suitable base . The reaction is carried out under reflux conditions to facilitate the formation of the trifluoroethoxy group . The reaction can be represented as follows:

4-Bromo-6-hydroxypyrimidine+2,2,2-trifluoroethanolBase, RefluxThis compound\text{4-Bromo-6-hydroxypyrimidine} + \text{2,2,2-trifluoroethanol} \xrightarrow{\text{Base, Reflux}} \text{this compound} 4-Bromo-6-hydroxypyrimidine+2,2,2-trifluoroethanolBase, Reflux​this compound

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(2,2,2-trifluoroethoxy)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 4-amino-6-(2,2,2-trifluoroethoxy)pyrimidine derivative .

Scientific Research Applications

Based on the search results provided, here's what is known about the applications of 4-bromo-6-(2,2,2-trifluoroethoxy)pyrimidine:

Scientific Research Applications
this compound is a chemical compound with the molecular formula C6H4BrF3N2OC_6H_4BrF_3N_2O . It contains a pyrimidine ring substituted with a bromine atom and a 2,2,2-trifluoroethoxy group .

Applications in Synthesis

  • Synthesis of Pyrimidine Derivatives: The 2,2,2-trifluoroethoxy group can be introduced into molecules using potassium 2,2,2-trifluoroethoxide (CF3CH2OKCF_3CH_2OK), which can be used in the 2,2,2-trifluoroethoxylations of aromatic and aliphatic precursors . For example, potassium 2,2,2-trifluoroethoxide reacts with 2-chloropyrimidine to yield 2-(2,2,2-trifluoroethoxy)pyrimidine .
  • Potential in Drug Design: The 2,2,2-trifluoroethoxy group is increasingly found in drugs and potential tracers for biomedical imaging using positron emission tomography (PET) .

Antifungal Research

  • Pyrimidine derivatives have demonstrated in vitro antifungal activities . For example, certain pyrimidine derivatives exhibited high antifungal activity against Phomopsis sp. .
  • Some pyrimidine derivatives have shown excellent antifungal activity against Phompsis sp., with better efficacy than Pyrimethanil .

Other Pyrimidine Applications

  • Pyrimidine derivatives are investigated as modulators of prostaglandin receptors EP2 and/or EP4, potentially useful in treating cancers, pain, endometriosis, and neurodegenerative diseases .
  • Certain pyrimidine derivatives are being explored as inhibitors of kinases like PfGSK3 and PfPK6, which are drug targets for antimalarial therapy .
  • 4-phenyl-6-(2,2,2-trifluoro-1-phenylethoxy)pyrimidine-based compounds are investigated for treating, preventing, and managing various diseases and disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-6-(2,2,2-trifluoroethoxy)pyrimidine is unique due to the presence of both a bromine atom and a trifluoroethoxy group on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications .

Biological Activity

4-Bromo-6-(2,2,2-trifluoroethoxy)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a bromine atom at the 4-position and a trifluoroethoxy group at the 6-position. Its unique structure suggests various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The chemical structure of this compound can be represented as follows:

C8H6BrF3N2O\text{C}_8\text{H}_6\text{BrF}_3\text{N}_2\text{O}

This compound's molecular formula indicates the presence of bromine and trifluoromethyl groups, which are known to enhance lipophilicity and biological activity.

The mechanism of action of this compound involves its interaction with specific enzymes and receptors in biological systems. The bromine atom may facilitate halogen bonding, while the trifluoroethoxy group can enhance the compound's solubility and permeability through biological membranes. These interactions can modulate enzyme activities and receptor binding affinities, contributing to its biological effects.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

  • Antifungal Activity : Research has demonstrated that pyrimidine derivatives exhibit antifungal properties. In particular, compounds structurally related to this compound have shown significant inhibition against various fungal strains such as Botrytis cinerea and Phomopsis species .
    CompoundTarget OrganismInhibition Rate (%)EC50 (μg/ml)
    5fPhomopsis sp.10010.5
    PyrimethanilPhomopsis sp.85.132.1
    The above table summarizes the antifungal activity observed in related pyrimidine compounds.
  • Anticancer Potential : Some studies suggest that pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. While specific data on this compound is limited, its structural analogs have shown promise in preclinical models .
  • Enzyme Inhibition : The compound may also act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic applications in metabolic disorders.

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of pyrimidine derivatives including this compound. These derivatives were tested for their antifungal efficacy against several pathogens. The results indicated that modifications to the pyrimidine ring significantly affected their bioactivity.

In another study focused on structure-activity relationships (SAR), researchers found that the introduction of halogen atoms at specific positions on the pyrimidine ring enhanced antifungal activity compared to non-halogenated counterparts .

Properties

IUPAC Name

4-bromo-6-(2,2,2-trifluoroethoxy)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2O/c7-4-1-5(12-3-11-4)13-2-6(8,9)10/h1,3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYQKSCEFKEYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Br)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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